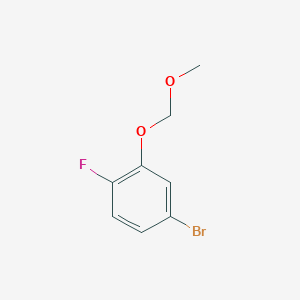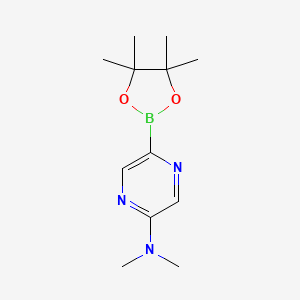
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
Overview
Description
5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester is a chemical compound with the CAS Number: 1186041-96-2 . It has a molecular weight of 249.12 . The IUPAC name for this compound is N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinamine .
Synthesis Analysis
The synthesis of this compound could involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Diethanolamine undergoes transesterification with pinacol boronic esters and can be isolated via filtration .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties may require specific experimental measurements or computational calculations.Scientific Research Applications
Organic Synthesis
“5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester” is used as a reagent in organic synthesis . It can be used to introduce the pyrazine moiety into a variety of organic molecules, which can then be used to synthesize complex organic compounds.
Suzuki-Miyaura Coupling
This compound is a boronic ester, which makes it a suitable reagent for Suzuki-Miyaura coupling reactions . This type of reaction is widely used in organic chemistry to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Pharmaceutical Intermediate
“5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs that use this compound as an intermediate would depend on the drug’s chemical structure and synthesis pathway.
Neutron Capture Therapy
Boronic acids and their esters, including “5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancer.
Stability Studies
The stability of boronic acids and their esters in water is a topic of research interest . “5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester”, being a boronic ester, could be used in these studies to better understand the stability of these types of compounds.
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boronic ester transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, enabling the coupling of two different organic compounds .
Biochemical Pathways
Given its role in suzuki–miyaura coupling, it can be inferred that it plays a part in various synthetic pathways that involve the formation of carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic esters are generally considered to be stable and readily prepared, which may suggest good bioavailability .
Result of Action
The primary result of the action of 5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of 5-(Dimethylamino)pyrazine-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of some boronic esters is known to be dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by exposure to heat and oxidizing agents .
properties
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-10(8-14-9)16(5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONVJKKZRKVSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




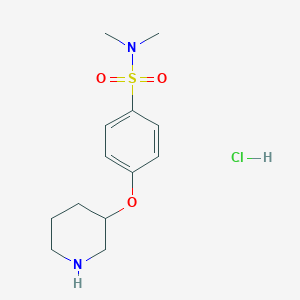

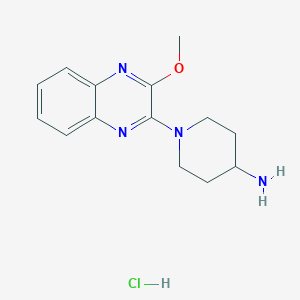
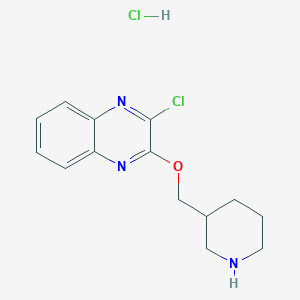

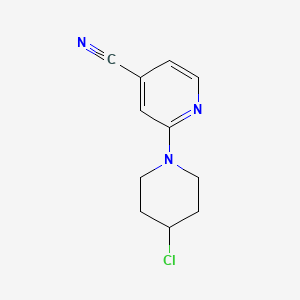


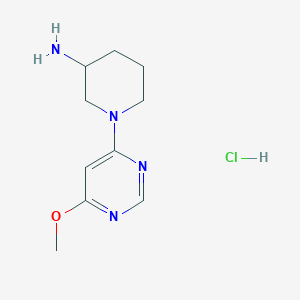
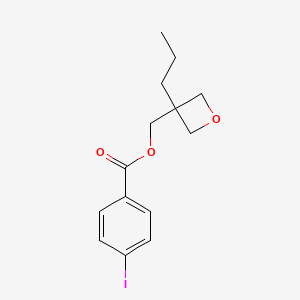
![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B3217947.png)

